molecular formula C11H8Cl2N2O B1532474 6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol CAS No. 178430-10-9

6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol

Cat. No. B1532474
CAS RN: 178430-10-9
M. Wt: 255.1 g/mol
InChI Key: ODHFYSPYFUUFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . The analysis would include bond lengths and angles, the presence of any functional groups, and any notable structural features.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in various solvents, and spectral properties (IR, NMR, UV-Vis, etc.) .

Scientific Research Applications

Cerebrovascular Agents

6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol: is used as a reactant in the preparation of pyrimidine compounds that serve as cerebrovascular agents. These agents are designed to affect the cerebral blood flow and are potentially useful in treating conditions like stroke or cerebral ischemia .

Safety And Hazards

This involves an examination of the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it .

Future Directions

This could include potential applications of the compound, areas of research that could be explored, and any modifications to the compound that could be beneficial .

properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-6-14-10(5-11(16)15-6)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHFYSPYFUUFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol
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6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol
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6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol
Reactant of Route 4
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6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol
Reactant of Route 5
6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol
Reactant of Route 6
6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol

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